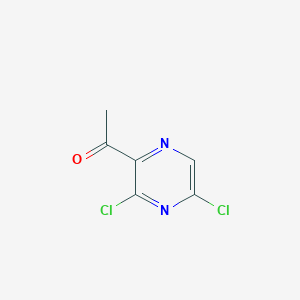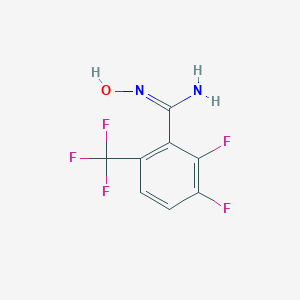
2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide
概述
描述
Molecular Structure Analysis
The molecular formula of “2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide” is C8H5F5N2O, and its molecular weight is 240.13 g/mol .Physical And Chemical Properties Analysis
The predicted boiling point of “2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide” is 253.1±50.0 °C, and its predicted density is 1.58±0.1 g/cm3 . The compound should be stored at a temperature between 2-8°C .科学研究应用
Fluorinated Compounds in Crystallography
The study of (Z)-N′-Hydroxy-4-(trifluoromethyl)benzimidamide revealed its crystal structure, demonstrating the Z configuration of OH and NH2 substituents and their hydrogen bonding capabilities. This research aids in understanding the molecular configurations and interactions in similar fluorinated compounds (Liu et al., 2011).
Fluorinated Polyimides for Advanced Materials
Research on novel diamine monomers led to the development of fluorinated polyimides with high thermal stability and desirable mechanical and electrical properties. These materials are significant for applications requiring low dielectric constants and high thermal resistance, such as in the electronics industry (Madhra et al., 2002).
Fluorous Polymers for Solvent and Transport Applications
A study on poly(2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxide-co-tetrafluoroethylene) (Teflon AF) explored its use as a transport/extraction medium, showing its capacity for solvent sorption and the influence of solvent on its properties. This research highlights the potential of fluorous polymers in separation processes and materials science (Zhao et al., 2004).
Synthesis of Fluorinated Compounds
The synthetic process of novel pesticides like bistrifluron, involving 3,5-Bis-(trifluoromethyl)benzene, demonstrates the utility of fluorinated compounds in developing more effective and specific agrochemicals. This process showcases the importance of fluorinated compounds in synthesizing novel active substances (Liu An-chan, 2015).
属性
IUPAC Name |
2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5N2O/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15-16/h1-2,16H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYGIBIHKAKDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=NO)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1C(F)(F)F)/C(=N/O)/N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)-benzimidamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

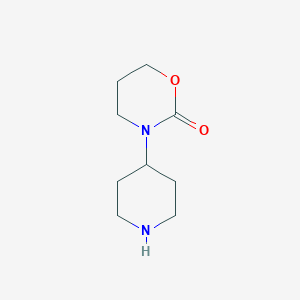
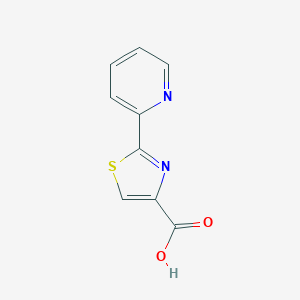
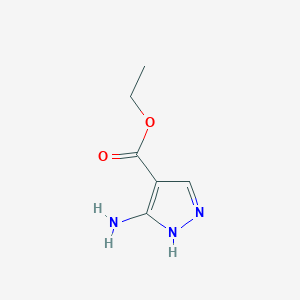
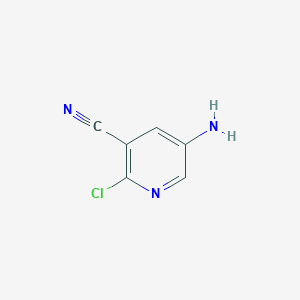
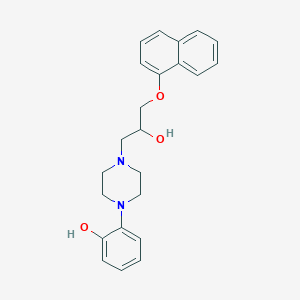
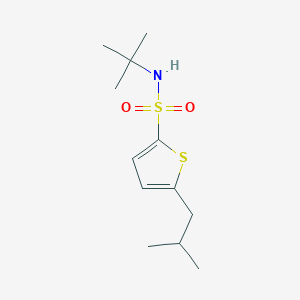
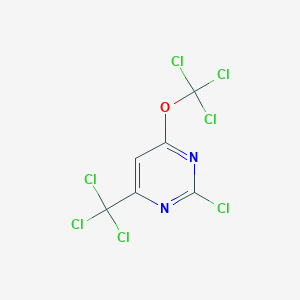
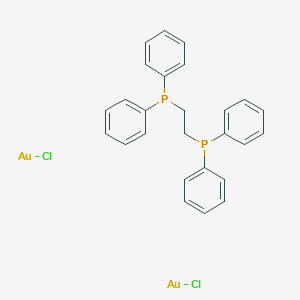
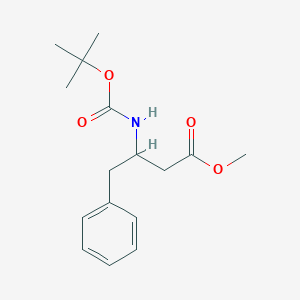
![5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B169262.png)
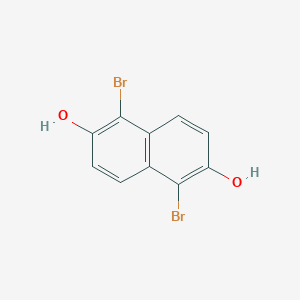
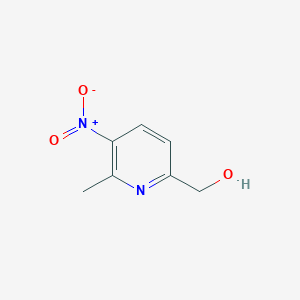
![Tris[4-(2-thienyl)phenyl]amine](/img/structure/B169270.png)
